1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol
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Overview
Description
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol is a chemical compound with the molecular formula C13H21NO4. It is known for its unique structure, which includes both hydroxyethyl and methylphenoxy groups. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol typically involves the reaction of 2-methylphenol with epichlorohydrin to form 3-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with diethanolamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. These interactions can influence various biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Similar structure but lacks the methylphenoxy group.
N,N-Bis(2-hydroxyethyl)isopropanolamine: Another related compound with similar hydroxyethyl groups.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol is unique due to the presence of the methylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where such properties are desired.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C14H23NO4/c1-12-4-2-3-5-14(12)19-11-13(18)10-15(6-8-16)7-9-17/h2-5,13,16-18H,6-11H2,1H3 |
InChI Key |
ZMABKEUWPOGQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CCO)CCO)O |
Origin of Product |
United States |
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